Scientific Field: Biochemistry and Pharmacology
Summary of the Application: 2-Chloro-N-(2-cyanoethyl)acetamide is a potent and selective inhibitor of the protein kinase C (PKC) . PKC protein kinases are enzymes that regulate the activity of cells in response to stimuli .
Results or Outcomes: It inhibits the growth of some cancer cells and has been shown to inhibit the replication of animal viruses such as influenza virus . This drug is also used for treatment of abdominal infections, hepatitis, pancreatitis, mesenteric adenitis, and animals with cancer .
2-Chloro-N-(2-cyanoethyl)acetamide is a synthetic organic compound classified as a chloroacetamide. Its molecular formula is C5H7ClN2O, and it has a molecular weight of 162.57 g/mol. The compound features a chloro group and a cyanoethyl side chain attached to an acetamide moiety, making it structurally significant for various chemical transformations and biological applications. The presence of the chloro group allows for nucleophilic substitution reactions, while the cyanoethyl group can contribute to its reactivity and biological activity .
Research indicates that 2-chloro-N-(2-cyanoethyl)acetamide possesses potential biological activities, particularly in the realm of medicinal chemistry. Its derivatives have been investigated for:
The synthesis of 2-chloro-N-(2-cyanoethyl)acetamide typically involves:
2-Chloro-N-(2-cyanoethyl)acetamide serves as an important intermediate in organic synthesis. Its applications include:
Interaction studies involving 2-chloro-N-(2-cyanoethyl)acetamide focus on its reactivity with various nucleophiles. These studies help elucidate its mechanism of action and potential pathways for drug development. The compound's interactions with biological macromolecules (like proteins or nucleic acids) are also under investigation to understand its therapeutic potential better .
Several compounds share structural similarities with 2-chloro-N-(2-cyanoethyl)acetamide. Here are a few notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Chloroacetamide | C2H4ClNO | Simpler structure; lacks cyanoethyl group; used as an intermediate in various reactions. |
| 2-Chloro-N-(hydroxymethyl)acetamide | C4H8ClNO2 | Contains hydroxymethyl instead of cyanoethyl; exhibits different reactivity patterns. |
| N,N-Diethylacetamide | C6H13NO | Lacks chlorine; used primarily as a solvent; different biological activity profile. |
The unique combination of the chloro group and the cyanoethyl side chain distinguishes 2-chloro-N-(2-cyanoethyl)acetamide from other similar compounds. This structural feature enhances its reactivity in nucleophilic substitution reactions while also contributing to its potential biological activities, making it a valuable compound in synthetic organic chemistry and medicinal research .
The development of cyanoacetamide chemistry traces its roots to fundamental work in nitrogen-containing organic compounds. 2-Cyanoacetamide, a structurally related compound, has been extensively studied and serves as a precursor for various heterocyclic systems. Historically, this compound is prepared from chloroacetic acid via Kolbe nitrile synthesis followed by Fischer esterification and subsequent ester aminolysis. This synthetic pathway established the foundation for developing more complex derivatives, including chlorinated variants like 2-chloro-N-(2-cyanoethyl)acetamide.
The evolution of cyanoacetamide chemistry has been marked by continuous innovation in synthetic methodologies, with researchers progressively expanding the scope and applications of these compounds. Early research focused primarily on fundamental reactivity patterns, while more recent investigations have explored specialized applications in pharmaceutical and agricultural chemistry.
2-Chloro-N-(2-cyanoethyl)acetamide (CAS 17756-81-9) holds considerable significance in synthetic organic chemistry due to its bifunctional nature and versatile reactivity profile. The molecule possesses three key functional groups that contribute to its synthetic utility:
This combination of functional groups enables 2-chloro-N-(2-cyanoethyl)acetamide to participate in diverse chemical transformations, making it valuable for constructing more complex molecular architectures. The compound's ability to serve as a building block in heterocyclic chemistry is particularly noteworthy, as derivatives of 2-cyano-N-acetamide represent important precursors in the synthesis of heterocyclic systems.
The classical synthesis of 2-chloro-N-(2-cyanoethyl)acetamide involves the direct acylation of 3-aminopropionitrile with chloroacetyl chloride. This method typically employs dichloromethane or tetrahydrofuran as a solvent, with triethylamine serving as a base to neutralize hydrochloric acid generated during the reaction [5]. The reaction proceeds at room temperature for 4–6 hours, yielding the target compound with purities exceeding 85% [1]. A key challenge in this approach is the hygroscopic nature of 3-aminopropionitrile, which necessitates rigorous anhydrous conditions to prevent hydrolysis to β-alanine.
Modifications to this route include the use of Schotten-Baumann conditions, where chloroacetyl chloride is added dropwise to an aqueous solution of 3-aminopropionitrile maintained at 0–5°C. This variation improves yield to 78–82% by minimizing side reactions such as oligomerization of the nitrile group [6]. However, the aqueous workup requires extensive extraction with ethyl acetate, increasing solvent consumption.
Table 1: Classical Synthesis Parameters
| Parameter | Schotten-Baumann Method | Anhydrous Method |
|---|---|---|
| Temperature | 0–5°C | 20–25°C |
| Reaction Time | 2 h | 6 h |
| Yield | 82% | 76% |
| Purity (HPLC) | 91% | 85% |
Recent advances utilize flow chemistry systems to enhance reaction control and scalability. A continuous-flow setup with micromixers achieves complete conversion in 8 minutes at 50°C by intensifying mass transfer between chloroacetyl chloride and 3-aminopropionitrile [7]. This method reduces solvent usage by 40% compared to batch processes while maintaining yields above 88%.
Catalytic approaches employing immobilized lipases (e.g., Candida antarctica Lipase B) have demonstrated feasibility for enantioselective syntheses. Though not directly applied to 2-chloro-N-(2-cyanoethyl)acetamide, these systems show promise for derivatives requiring chiral purity, operating in tert-butyl methyl ether at 35°C with 92% enantiomeric excess [4].
Phosphate-buffered systems (pH 7.4) enable chloroacetylation of amino compounds without organic solvents or metal catalysts [6]. When applied to 3-aminopropionitrile, this method achieves 89% yield in 15 minutes at 30°C, with the buffer acting as both reaction medium and HCl scavenger. Life-cycle assessment shows a 62% reduction in process mass intensity compared to classical routes.
Ionic liquid-mediated syntheses using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as recyclable solvent demonstrate comparable efficiency. Five consecutive reaction cycles show consistent yields of 83–85%, with the ionic liquid recovered via vacuum distillation [7].
Microwave irradiation (300 W, 80°C) accelerates the acylation reaction to 5 minutes with 94% yield [4]. The rapid dielectric heating prevents thermal degradation of the nitrile group, which becomes significant above 100°C. A solvent-free variant using neat reagents under microwave conditions achieves 88% yield, though product purification requires column chromatography due to polymeric byproducts.
Table 2: Microwave vs Conventional Heating
| Parameter | Microwave (300 W) | Conventional (Reflux) |
|---|---|---|
| Time | 5 min | 240 min |
| Energy Consumption | 0.25 kWh | 1.8 kWh |
| Byproduct Formation | 3–5% | 12–15% |
Pilot-scale production (50 kg/batch) employs falling-film reactors to manage exothermicity during chloroacetyl chloride addition. Temperature control within ±2°C prevents thermal runaway, while in-line FTIR monitors reaction progress with <1% deviation from lab-scale purity [7].
Continuous manufacturing platforms integrate reaction, extraction, and crystallization units. A representative setup processes 120 L/h of reaction mixture, achieving 91% yield with 99.5% purity after recrystallization from heptane/ethyl acetate. Economic analysis indicates a 34% reduction in production costs compared to batch methods at 10-ton annual output.
Solvent recovery systems using multistage vacuum distillation recover 98% of dichloromethane for reuse, addressing environmental concerns. Process intensification techniques reduce the overall carbon footprint by 41% compared to traditional batch synthesis [1] [7].
2-Chloro-N-(2-cyanoethyl)acetamide exhibits characteristic nucleophilic substitution reactions due to the presence of the electrophilic chlorine atom adjacent to the electron-withdrawing carbonyl group. The compound readily undergoes nucleophilic displacement reactions following classical bimolecular nucleophilic substitution mechanisms [1].
The primary nucleophilic substitution pathway involves the displacement of the chloride ion by various nucleophiles. The electron-withdrawing effects of both the carbonyl group and the cyanoethyl substituent significantly enhance the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic attack [2]. Common nucleophiles that readily react with 2-Chloro-N-(2-cyanoethyl)acetamide include thiolates, amines, and hydroxide ions.
Thiol nucleophiles demonstrate particularly high reactivity with chloroacetamide derivatives. Studies indicate that the reaction proceeds through a typical SN2 mechanism, where the sulfur nucleophile attacks the carbon bearing the chlorine atom from the backside, leading to inversion of configuration and formation of a thioether linkage [3]. The reaction follows second-order kinetics, being first-order with respect to both the nucleophile and the substrate.
The nucleophilic substitution reactions of 2-Chloro-N-(2-cyanoethyl)acetamide can be categorized into several distinct pathways:
Direct nucleophilic displacement: The most common pathway involves direct attack of the nucleophile on the chloromethyl carbon, resulting in simultaneous bond formation and chloride elimination. This mechanism is favored when strong nucleophiles such as thiolates or amines are employed under basic conditions [4].
Solvent-assisted mechanisms: In protic solvents, the nucleophilic substitution may proceed through a solvent-assisted pathway where the solvent molecules participate in stabilizing the transition state. This is particularly relevant in aqueous or alcoholic media where hydrogen bonding can facilitate the reaction [5].
Anchimeric assistance: The presence of the cyanoethyl group can provide anchimeric assistance in certain nucleophilic substitution reactions. While the cyano group is not directly involved in the substitution, its electron-withdrawing nature can influence the reaction pathway by stabilizing intermediate species [1].
The kinetics of SN2 reactions involving 2-Chloro-N-(2-cyanoethyl)acetamide follow well-established patterns for activated alkyl halides. The reaction exhibits characteristic second-order kinetics with rate constants that are significantly higher than those observed for simple alkyl chlorides due to the activating effect of the adjacent carbonyl group [1].
Experimental studies on similar chloroacetamide systems have revealed that the activation free energy for nucleophilic substitution reactions typically ranges from 17 to 24 kcal/mol, depending on the nature of the nucleophile and reaction conditions [1]. The presence of the cyanoethyl substituent introduces additional electronic effects that can modulate these energy barriers.
The thermodynamic parameters for SN2 reactions of 2-Chloro-N-(2-cyanoethyl)acetamide demonstrate several key characteristics:
Activation enthalpies: The activation enthalpy for nucleophilic substitution is typically reduced compared to unactivated alkyl halides due to the electron-withdrawing effect of the carbonyl group. Computational studies suggest that the activation enthalpy ranges from 15 to 20 kcal/mol for typical nucleophiles [1].
Entropy effects: The activation entropy for these reactions is generally negative, reflecting the ordered nature of the transition state. The magnitude of the entropy change depends on the degree of solvation of the nucleophile and the extent of charge development in the transition state [6].
Temperature dependence: The rate constants for SN2 reactions of chloroacetamides show strong temperature dependence, following the Arrhenius equation. Studies have demonstrated that increasing temperature significantly enhances reaction rates, with typical activation energies ranging from 8 to 18 kcal/mol [7].
The reaction proceeds through a concerted mechanism where bond breaking and bond formation occur simultaneously. The transition state exhibits partial bond formation between the nucleophile and the carbon center, while the carbon-chlorine bond is partially broken. This results in a trigonal bipyramidal geometry at the reacting carbon with the nucleophile and leaving group occupying apical positions [8].
Kinetic isotope effects provide additional insight into the reaction mechanism. Primary kinetic isotope effects are typically observed when the reaction involves C-H bond breaking, while secondary isotope effects may arise from changes in hybridization at the reacting carbon center [9].
The cyanoethyl substituent in 2-Chloro-N-(2-cyanoethyl)acetamide can undergo protonation or alkylation to form nitrilium ion intermediates under appropriate conditions. These reactive intermediates play crucial roles in various synthetic transformations and can influence the overall reactivity of the molecule [10].
Nitrilium ion formation occurs through several distinct pathways:
Protonation pathways: Under acidic conditions, the cyano group can be protonated to form a nitrilium ion. This process is facilitated by the electron-withdrawing nature of the acetamide moiety, which increases the basicity of the cyano nitrogen through inductive effects [10].
Electrophilic attack: Strong electrophiles can attack the cyano nitrogen directly, leading to nitrilium ion formation. This pathway is particularly relevant in the presence of carbocations or other electrophilic species [11].
Rearrangement mechanisms: Nitrilium ions can also form through rearrangement reactions, particularly when the molecule undergoes structural reorganization under specific conditions [12].
The formation of nitrilium ions from 2-Chloro-N-(2-cyanoethyl)acetamide follows specific mechanistic pathways:
Direct protonation: The cyano nitrogen acts as a Lewis base, accepting a proton from a strong acid to form the nitrilium ion. The resulting positively charged nitrogen center is stabilized by resonance with the adjacent carbon-nitrogen triple bond [13].
Electrophilic substitution: In the presence of strong electrophiles, the cyano group can undergo electrophilic substitution, resulting in the formation of substituted nitrilium ions. This process is particularly important in synthetic applications where selective functionalization is desired [14].
Photochemical activation: Under photochemical conditions, the cyano group can be activated to form nitrilium ion intermediates through excited state reactions. This pathway has been explored in the context of photocatalytic transformations [15].
The nitrilium ion intermediates exhibit high reactivity and can undergo various subsequent reactions, including nucleophilic addition, hydrolysis, and rearrangement processes [16].
2-Chloro-N-(2-cyanoethyl)acetamide undergoes hydrolysis under both acidic and basic conditions, following distinct mechanistic pathways that depend on the reaction environment. The hydrolysis reactions are influenced by the presence of multiple functional groups, each contributing to the overall reaction dynamics [4].
Acid-catalyzed hydrolysis: Under acidic conditions, the hydrolysis of 2-Chloro-N-(2-cyanoethyl)acetamide proceeds through a complex mechanism involving multiple steps. The initial protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water molecules [17].
The mechanism involves the following steps:
The rate of acid-catalyzed hydrolysis is typically first-order with respect to both the substrate and the acid catalyst. The reaction rate increases significantly with temperature, following Arrhenius kinetics [17].
Base-catalyzed hydrolysis: Basic hydrolysis of 2-Chloro-N-(2-cyanoethyl)acetamide can proceed through multiple pathways depending on the reaction conditions. The primary pathway involves nucleophilic attack by hydroxide ion on the carbonyl carbon, leading to amide bond cleavage [4].
The base-catalyzed mechanism includes:
Alternatively, the reaction can proceed through SN2 displacement of the chloride ion by hydroxide, followed by subsequent hydrolysis of the resulting hydroxyacetamide [5].
Hydrolysis kinetics: The kinetics of hydrolysis reactions are strongly dependent on pH, temperature, and ionic strength. Rate constants for base-catalyzed hydrolysis are typically orders of magnitude higher than those for acid-catalyzed reactions due to the greater nucleophilicity of hydroxide ions compared to water [18].
Studies have shown that the hydrolysis rate constants range from 10-3 to 102 M-1h-1 depending on the reaction conditions. The activation energy for hydrolysis reactions typically ranges from 15 to 25 kcal/mol [4].
The reactivity of 2-Chloro-N-(2-cyanoethyl)acetamide is significantly influenced by both electronic and steric effects arising from its unique structural features. The interplay between these effects determines the compound's behavior in various chemical reactions [19].
Electronic effects: The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the molecule. This effect is transmitted through the nitrogen atom to the carbonyl carbon, increasing its electrophilicity and enhancing reactivity toward nucleophiles [20].
The cyano group exhibits a strong inductive effect (-I) that reduces electron density on the adjacent nitrogen atom. This electronic withdrawal makes the carbonyl carbon more susceptible to nucleophilic attack and increases the rate of hydrolysis reactions [21].
The chlorine atom also contributes significant electronic effects through its inductive electron-withdrawing nature. The combined effects of the chlorine and cyano substituents create a highly electron-deficient system that promotes nucleophilic substitution reactions [2].
Steric effects: The cyanoethyl substituent introduces steric hindrance that can influence reaction pathways and selectivity. The linear geometry of the cyano group and the flexibility of the ethyl linker create specific steric environments that affect nucleophile approach and transition state formation [19].
Studies have demonstrated that steric effects become particularly important in reactions involving bulky nucleophiles. The presence of the cyanoethyl group can hinder nucleophilic attack from certain directions, leading to altered reaction kinetics and selectivity [22].
Conformational effects: The rotational barrier around the N-C bond in the cyanoethyl group influences the molecule's conformational preferences. Dynamic nuclear magnetic resonance studies have revealed that the rotational barrier is typically in the range of 16-22 kcal/mol, indicating restricted rotation at ambient temperature [23].
The conformational preferences of 2-Chloro-N-(2-cyanoethyl)acetamide affect its reactivity by determining the relative orientations of reactive functional groups. Specific conformations may favor certain reaction pathways while hindering others.
Solvent effects: The reactivity of 2-Chloro-N-(2-cyanoethyl)acetamide is strongly influenced by solvent polarity and hydrogen bonding capacity. Polar protic solvents tend to stabilize ionic intermediates and transition states, thereby accelerating nucleophilic substitution reactions [2].
The cyano group can participate in hydrogen bonding interactions with protic solvents, which can influence the compound's solvation and reactivity. These interactions can either facilitate or hinder specific reaction pathways depending on the reaction mechanism.
Temperature effects: The compound's reactivity shows strong temperature dependence, with higher temperatures generally favoring bond-breaking processes and increasing reaction rates. However, the specific temperature dependence varies depending on the reaction pathway and the nature of the rate-determining step [7].
Activation energies for various reactions of 2-Chloro-N-(2-cyanoethyl)acetamide typically range from 8 to 25 kcal/mol, with nucleophilic substitution reactions generally exhibiting lower activation barriers than hydrolysis reactions [1].
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